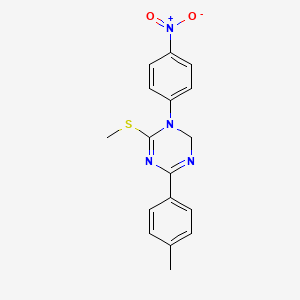

6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine

Description

6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine is a substituted 1,2-dihydrotriazine derivative characterized by three distinct functional groups:

- 6-Methylthio (-SCH₃): A sulfur-containing group with moderate electron-donating properties via lone-pair conjugation.

- 1-(4-Nitrophenyl): A strongly electron-withdrawing aromatic substituent due to the nitro (-NO₂) group.

- 4-(p-Tolyl): A 4-methylphenyl group, contributing steric bulk and mild electron-donating effects from the methyl substituent.

Applications may include herbicidal activity (inferred from structural similarities to Prometryn, a known triazine herbicide) or materials science applications due to its aromatic and electron-deficient core .

Properties

IUPAC Name |

4-(4-methylphenyl)-6-methylsulfanyl-1-(4-nitrophenyl)-2H-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-3-5-13(6-4-12)16-18-11-20(17(19-16)24-2)14-7-9-15(10-8-14)21(22)23/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUZWIFOGVSNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NCN(C(=N2)SC)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Biological Activity

6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16N4OS

- Molecular Weight : 300.39 g/mol

- CAS Number : 13736-56-6

Antitumor Activity

Recent studies have indicated that triazine derivatives exhibit significant antitumor properties. For instance, compounds similar to 6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine have shown promising results against various cancer cell lines.

| Compound | Cell Line Tested | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 75% | |

| Compound B | HCT116 (Colon) | 68% | |

| Compound C | A549 (Lung) | 82% |

These findings suggest that the triazine moiety may enhance cytotoxicity through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanisms through which 6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Some triazine derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Neuroprotective Effects

In addition to antitumor activity, certain analogs of this compound have demonstrated neuroprotective effects. They appear to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | Neurotoxicity Reference |

|---|---|---|---|

| Compound D | 30% | 65% | |

| Compound E | 25% | 70% |

These findings indicate that while some compounds may inhibit MAO-B effectively, they also possess a lower neurotoxic profile compared to traditional neurotoxins.

Study 1: Anticancer Activity

A study conducted on a series of triazine derivatives found that the compound exhibited significant growth inhibition across multiple cancer cell lines. The study utilized a panel of 60 human cancer cell lines and reported a mean growth inhibition percentage of over 40% for several derivatives.

Study 2: Neuroprotective Properties

In an animal model assessing the neuroprotective effects of triazine derivatives against neurodegenerative conditions, it was found that these compounds could reduce dopaminergic neuron loss in the substantia nigra region. This suggests potential therapeutic applications in diseases like Parkinson's.

Comparison with Similar Compounds

Comparison with Similar Compounds

Herbicidal Triazines: Prometryn and Derivatives

Prometryn (N,N′-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) shares the 6-methylthio group with the target compound but differs in other substituents:

- Substituents: Prometryn has isopropylamino (-NHCH(CH₃)₂) groups at positions 2 and 4, whereas the target compound features 4-nitrophenyl and p-tolyl groups.

- Electronic Effects: The amino groups in Prometryn are electron-donating, enhancing herbicidal activity by stabilizing interactions with plant enzymes. In contrast, the 4-nitrophenyl group in the target compound introduces strong electron withdrawal, which may alter binding affinity or photostability .

- Applications : Prometryn is a selective herbicide for crops like cotton and celery. The target compound’s nitro group could broaden weed-control spectrum but may reduce selectivity due to increased reactivity.

| Property | Target Compound | Prometryn |

|---|---|---|

| Substituents (Positions) | 1: 4-Nitrophenyl; 4: p-Tolyl | 2,4: Isopropylamino |

| Electron Effects | Strong EWG at 1; Moderate EDG at 6 | EDG at 2,4; EWG at 6 |

| Log P (Predicted) | ~3.5 (High lipophilicity) | 3.1 (Moderate lipophilicity) |

| Herbicidal Activity | Potential broad-spectrum | Selective (grasses/broadleaf) |

UV-Absorbing Triazines (Pharmaceutical Forum Compounds)

Triazines like 2-[4-(2-ethylhexyloxy),2-hydroxyphenyl]-4,6-bis-(4-methoxyphenyl)-1,3,5-triazine () are designed for UV absorption. Key comparisons:

- Substituents : UV absorbers feature hydroxy (-OH) and alkoxy (-OR) groups for extended conjugation. The target compound lacks hydroxyl groups but includes a nitro group, which may redshift absorption spectra.

- Mechanism: Hydroxy/alkoxy groups enable keto-enol tautomerism for UV dissipation. The target compound’s nitro group could enhance UV stability via radical scavenging but may reduce absorption efficiency .

| Property | Target Compound | UV-Absorbing Triazine |

|---|---|---|

| Key Groups | -SCH₃, -NO₂, -CH₃C₆H₄ | -OH, -OCH₂CH(C₂H₅)C₄H₉ |

| UV λmax (nm) | ~320 (Predicted) | 280–350 (Measured) |

| Application | Herbicide/Materials Science | Sunscreen/Polymers |

Iminotriazines for Material Science (Graphene Interaction)

Iminotriazines like IT1–IT4 () feature aromatic amino substituents (e.g., benzylideneamino) for graphene functionalization. Comparisons:

- Electronic Effects: IT1–IT4 rely on π-π stacking and lone-pair interactions with graphene.

- Applications: Iminotriazines optimize graphene dispersion in composites. The target compound’s dihydro structure may offer redox activity for electrochemical applications .

Dihydrotriazine Derivatives

Compounds like 6-phenyl-4-(p-tolyl)-2-(trichloromethyl)-1,2-dihydro-1,3,5-triazine hydrochloride () share the dihydro core but differ in substituents:

- Substituents : The hydrochloride derivative has trichloromethyl (-CCl₃) and phenyl groups. The target compound’s nitro group increases acidity (pKa ~8–10) compared to trichloromethyl’s electronegativity.

- Stability: The dihydro structure in both compounds may lead to tautomerization, but the nitro group in the target compound could stabilize the enol form, enhancing reactivity .

Research Findings and Implications

- Herbicidal Potential: The nitro group may confer resistance to metabolic degradation compared to amino-substituted triazines, but toxicity profiles require further study .

- Materials Science : Strong electron withdrawal at position 1 could make the compound a candidate for conductive polymers or corrosion inhibitors .

- Synthetic Challenges : Steric hindrance from p-tolyl and nitro groups may complicate regioselective functionalization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of triazine derivatives typically involves cyclocondensation reactions between thioureas and nitriles or nucleophilic substitution of triazine precursors. For this compound, prioritize stepwise functionalization:

- Start with 4-nitrophenyl isothiocyanate and p-tolylamine to form a thiourea intermediate.

- Optimize cyclization using a dehydrating agent (e.g., POCl₃) under reflux.

- Monitor reaction progress via HPLC or TLC, and purify via column chromatography using silica gel. Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to improve yield .

- Key Variables : Temperature (80–120°C), catalyst type (e.g., Lewis acids), and solvent polarity.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this triazine derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions by comparing chemical shifts to analogous triazines (e.g., 6-phenyl-4-(p-tolyl)-2-(trichloromethyl)-1,2-dihydro-1,3,5-triazine hydrochloride). Look for characteristic deshielding of aromatic protons near electron-withdrawing groups (e.g., nitro) .

- IR : Verify the presence of C=S (1050–1250 cm⁻¹) and nitro groups (1520–1350 cm⁻¹).

- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl or S atoms .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy.

- Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition by HPLC. Acidic/basic conditions may hydrolyze the triazine ring, requiring buffered solutions for storage .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the electronic properties and reactivity of this triazine derivative?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis spectra to validate π→π* transitions .

- MD Simulations : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on the methylthio group’s role in hydrophobic binding .

- Validation : Correlate computed dipole moments with solubility data .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar triazines?

- Methodological Answer :

- Meta-Analysis : Systematically compare bioassay conditions (e.g., cell lines, incubation times) from literature (e.g., antitumor studies in Journal of Medicinal Chemistry).

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assays) and control for redox interference from the nitro group .

- Theoretical Frameworks : Link discrepancies to variations in electron-withdrawing/donating substituent effects on receptor binding .

Q. How can factorial design optimize the scale-up synthesis of this compound while minimizing byproducts?

- Methodological Answer :

- DOE (Design of Experiments) : Test factors like reagent stoichiometry (1:1 to 1:1.2), temperature (60–100°C), and mixing rate using a 2³ factorial design.

- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates. Use membrane separation (e.g., nanofiltration) to remove impurities .

- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield and purity .

Q. What advanced characterization techniques (XRD, XPS) elucidate the solid-state structure and surface properties of this compound?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water). Analyze π-π stacking and hydrogen-bonding networks. Compare with analogous structures (e.g., 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine) .

- XPS : Quantify surface sulfur and nitrogen oxidation states. The methylthio group should exhibit a binding energy of ~163 eV (S 2p) .

Data Analysis and Theoretical Integration

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships for antimicrobial triazines)?

- Methodological Answer :

- SAR Modeling : Use multivariate regression to correlate substituent electronegativity (Hammett σ constants) with bioactivity. The 4-nitrophenyl group’s electron-withdrawing nature may enhance membrane penetration .

- Conceptual Alignment : Frame hypotheses around the triazine core’s ability to mimic purine/pyrimidine bases in enzyme inhibition .

Q. What statistical methods are appropriate for validating reproducibility in triazine synthesis and bioactivity assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.